molecular formula C22H22ClN3O5 B2520507 [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 1787961-00-5

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2520507
CAS No.: 1787961-00-5
M. Wt: 443.88
InChI Key: XUGRSYGRJDKNLD-UHFFFAOYSA-N
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Description

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an oxadiazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting oxadiazole intermediate is then coupled with a pyrrolidine derivative through a nucleophilic substitution reaction. Finally, the trimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain substituents with other functional groups, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, organometallic reagents (Grignard reagents) in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound in drug discovery programs aimed at developing new therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for further preclinical and clinical studies.

Industry

The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings, with specific functionalities. It can also be employed in the design of sensors or catalysts for industrial processes.

Mechanism of Action

The mechanism of action of [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone: shares structural similarities with other oxadiazole and pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-28-17-11-13(12-18(29-2)19(17)30-3)22(27)26-10-6-9-16(26)21-24-20(25-31-21)14-7-4-5-8-15(14)23/h4-5,7-8,11-12,16H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRSYGRJDKNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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